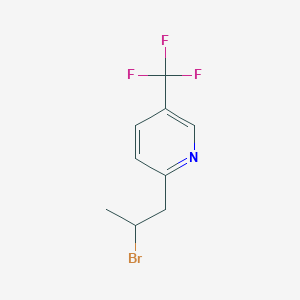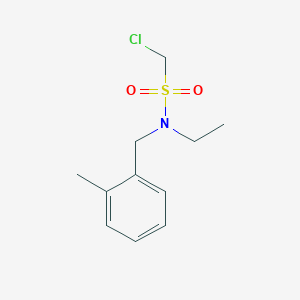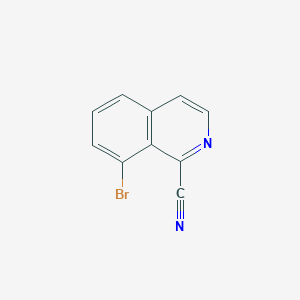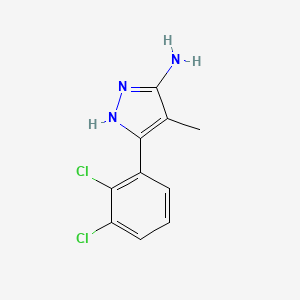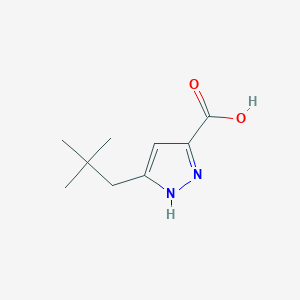![molecular formula C7H6Cl2F3N3 B13539402 2-chloro-4-(trifluoromethyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidinehydrochloride](/img/structure/B13539402.png)
2-chloro-4-(trifluoromethyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidinehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-4-(trifluoromethyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidinehydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a chloro group and a trifluoromethyl group attached to a pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-(trifluoromethyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidinehydrochloride typically involves the reaction of 2-hydroxy-4-(trifluoromethyl)pyrimidine with phosphorus oxychloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to maximize the yield of the desired product .
化学反応の分析
Types of Reactions
2-chloro-4-(trifluoromethyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidinehydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or methanol.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Formation of substituted pyrimidines.
Oxidation Reactions: Formation of pyrimidine oxides.
Reduction Reactions: Formation of pyrimidine amines.
科学的研究の応用
2-chloro-4-(trifluoromethyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidinehydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and as a probe for investigating biological pathways.
Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry: Used in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2-chloro-4-(trifluoromethyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidinehydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
類似化合物との比較
Similar Compounds
- 2-chloro-4-(trifluoromethyl)pyrimidine
- 2-chloro-5-(trifluoromethyl)pyrimidine
- 2-chloro-4-(trifluoromethoxy)pyridine
Uniqueness
2-chloro-4-(trifluoromethyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidinehydrochloride is unique due to its specific substitution pattern and the presence of both chloro and trifluoromethyl groups. This combination of functional groups imparts unique chemical and biological properties, making it valuable for various research applications .
特性
分子式 |
C7H6Cl2F3N3 |
|---|---|
分子量 |
260.04 g/mol |
IUPAC名 |
2-chloro-4-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;hydrochloride |
InChI |
InChI=1S/C7H5ClF3N3.ClH/c8-6-13-4-2-12-1-3(4)5(14-6)7(9,10)11;/h12H,1-2H2;1H |
InChIキー |
KGKMEMDKRVPEFI-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(CN1)N=C(N=C2C(F)(F)F)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-6-azaspiro[3.4]octane hydrochloride](/img/structure/B13539322.png)
![(3aS,8aR)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-amine](/img/structure/B13539325.png)
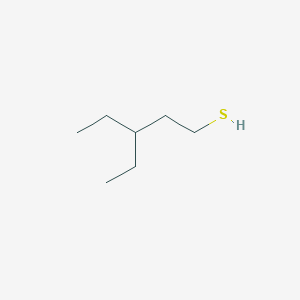

![1,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13539343.png)
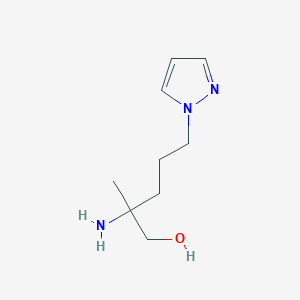
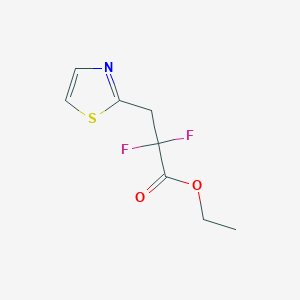
![(2S)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]propanoic acid](/img/structure/B13539360.png)

